molecular formula C10H12O2S B2776839 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane CAS No. 13379-85-6

2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane

Cat. No.: B2776839
CAS No.: 13379-85-6
M. Wt: 196.26
InChI Key: BVPTWWOAYRPTPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane typically involves the reaction of 2-(methylsulfanyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include dichloromethane or toluene

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alcohols

Major products formed from these reactions include sulfoxides, sulfones, diols, and β-substituted alcohols .

Scientific Research Applications

2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane involves its reactivity towards nucleophiles due to the presence of the oxirane ring. The oxirane ring is highly strained and thus highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-oxygen bonds .

Comparison with Similar Compounds

Similar compounds to 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane include:

    2-{[2-(Methylsulfanyl)phenoxy]methyl}ethanol: Lacks the oxirane ring but has similar functional groups.

    2-{[2-(Methylsulfanyl)phenoxy]methyl}propane: Contains a propane backbone instead of an oxirane ring.

    2-{[2-(Methylsulfanyl)phenoxy]methyl}butane: Similar structure with a butane backbone.

The uniqueness of this compound lies in its oxirane ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-[(2-methylsulfanylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-13-10-5-3-2-4-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPTWWOAYRPTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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